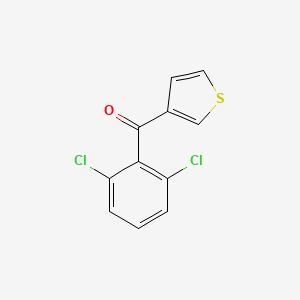
3-(2,6-Dichlorobenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,6-Dichlorobenzoyl)thiophene” is a heterocyclic organic compound with the CAS Number: 898771-68-1 . It has a molecular weight of 257.14 and its IUPAC name is (2,6-dichlorophenyl) (3-thienyl)methanone .
Molecular Structure Analysis
The linear formula of “3-(2,6-Dichlorobenzoyl)thiophene” is C11H6Cl2OS . The InChI Code is 1S/C11H6Cl2OS/c12-8-2-1-3-9(13)10(8)11(14)7-4-5-15-6-7/h1-6H .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
- 3-(2,6-Dichlorobenzoyl)thiophene derivatives, including carbamates, ureas, and semicarbazides, have been synthesized and tested for antimicrobial activities. These compounds exhibited notable antimicrobial properties, indicating their potential in medicinal chemistry (Kumara et al., 2009).
Biological Activities of Derivatives
- Thiophene derivatives, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. This research highlights the significance of thiophene molecules in synthetic medicinal chemistry (Isloor et al., 2010).
Electronic Properties in Semiconductor Applications
- The electronic properties of 2,6-diiododithieno[3,2-b:2',3'-d]thiophene, a related molecule, have been explored for potential applications in semiconductor and optoelectronic devices. The study used UV-vis spectroscopy and cyclic voltammetry, combined with theoretical analysis, to understand the electronic behavior of this thiophene derivative (Sánchez-Carrera et al., 2010).
Polymerization for Electrochemical Sensors
- Derivatives of thiophene, including 3-thiophene acetic acid, have been polymerized and used in hybridized electrochemical DNA sensors. These sensors, based on conductive polymers and oligo-DNA, demonstrate the versatility of thiophene derivatives in biotechnological applications (Kang et al., 2004).
Overview of Thiophene-Based Materials
- Thiophene-based materials have been extensively researched for their semiconductor and fluorescent properties, with applications ranging from electronic devices to biopolymer detection. The wide range of studies on these materials underscores their interdisciplinary importance (Barbarella et al., 2005).
Tuning Optical Properties for Emission
- Polythiophene derivatives have been modified to enhance their optical properties and solid-state emission. This research has implications for the development of materials with tailored photophysical characteristics for various applications (Li et al., 2002).
Thiophene Derivatives in Lithium-Ion Batteries
- Thiophene derivatives have been investigated as functional additives to improve the cycling performance of high-voltage lithium-ion batteries. This suggests their potential role in enhancing the stability and efficiency of energy storage devices (Xia et al., 2015).
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-2-1-3-9(13)10(8)11(14)7-4-5-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYGAEQKQMCGSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CSC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641863 |
Source


|
| Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorobenzoyl)thiophene | |
CAS RN |
898771-68-1 |
Source


|
| Record name | (2,6-Dichlorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

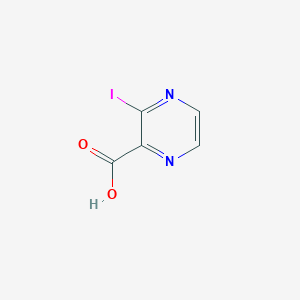
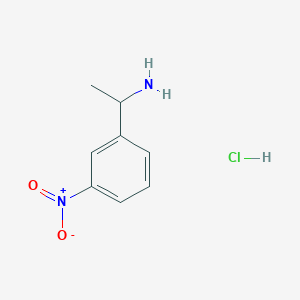
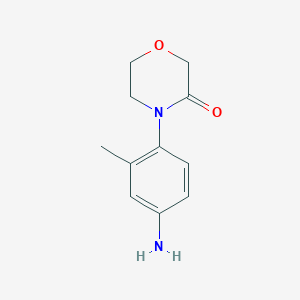
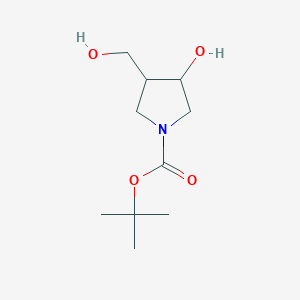
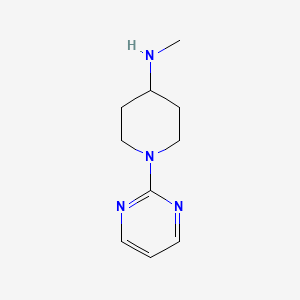
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)




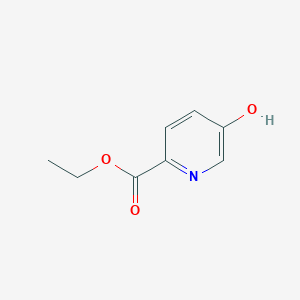
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)